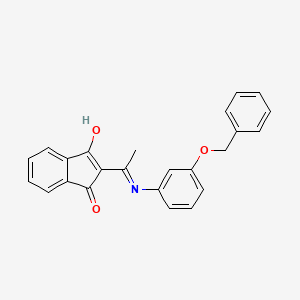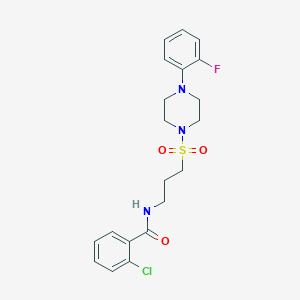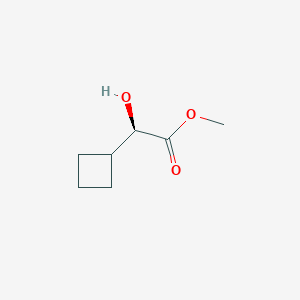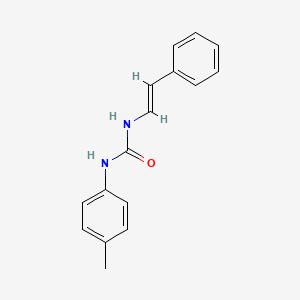
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione, also known as DPI, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in phagocytic cells. DPI has been shown to have a range of biochemical and physiological effects, and it is considered to be a valuable tool for investigating the role of ROS in various biological processes.
作用機序
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin-containing subunit, which is responsible for generating ROS. This prevents the formation of ROS and reduces oxidative stress in cells. In addition, this compound has been shown to inhibit the activation of protein kinase C, which is involved in the signaling pathways that lead to NADPH oxidase activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of ROS and oxidative stress in cells, which has implications for a range of diseases and conditions, including inflammation, cardiovascular disease, and cancer. In addition, this compound has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
実験室実験の利点と制限
One of the main advantages of 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione is its potency as an inhibitor of NADPH oxidase. It has been shown to be effective at low concentrations and is relatively easy to use in lab experiments. However, one limitation is that this compound can also inhibit other enzymes that are involved in ROS production, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for research involving 2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione. One area of interest is the role of ROS in aging and age-related diseases. This compound could be used as a tool for investigating the mechanisms underlying these processes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Finally, there is also potential for the development of new compounds that are more selective and potent inhibitors of NADPH oxidase.
合成法
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione can be synthesized through a multi-step process that involves the condensation of 3-phenyl-1-(phenylmethoxy)-2-propen-1-one with indane-1,3-dione in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to form the final compound.
科学的研究の応用
2-(((3-(Phenylmethoxy)phenyl)amino)ethylidene)indane-1,3-dione has been extensively used in scientific research as a tool for investigating the role of ROS in various biological processes. It has been shown to be effective in inhibiting NADPH oxidase activity in a range of cell types, including neutrophils, macrophages, and endothelial cells. This has led to its use in studies related to inflammation, oxidative stress, and cardiovascular disease.
特性
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-phenylmethoxyphenyl)carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-16(22-23(26)20-12-5-6-13-21(20)24(22)27)25-18-10-7-11-19(14-18)28-15-17-8-3-2-4-9-17/h2-14,26H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEGFJNXSPQCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC(=CC=C1)OCC2=CC=CC=C2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide](/img/structure/B2733185.png)
![4-Chloro-2-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2733187.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2733193.png)

![N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2733195.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)
![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide](/img/structure/B2733197.png)


![1-(4-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2733201.png)



